molecular formula C6H4Br3N B8479038 Pyridine, 3-bromo-2-(dibromomethyl)- CAS No. 865449-17-8

Pyridine, 3-bromo-2-(dibromomethyl)-

Cat. No.: B8479038
CAS No.: 865449-17-8
M. Wt: 329.81 g/mol
InChI Key: CLMUDUURKHDMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 3-bromo-2-(dibromomethyl)- is a halogenated pyridine derivative with the molecular formula C6H4Br3N and a molecular weight of 329.81 g/mol . This compound is characterized by the presence of three bromine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-bromo-2-(dibromomethyl)- typically involves the bromination of 2-methylpyridine. The process includes the following steps:

    Bromination of 2-methylpyridine: The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain pure Pyridine, 3-bromo-2-(dibromomethyl)-.

Industrial Production Methods: Industrial production of Pyridine, 3-bromo-2-(dibromomethyl)- follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-bromo-2-(dibromomethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution products: Various substituted pyridines depending on the nucleophile used.

    Oxidized products: Pyridine N-oxides or other oxidized derivatives.

    Reduced products: Debrominated pyridines.

Scientific Research Applications

Pyridine, 3-bromo-2-(dibromomethyl)- has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 3-bromo-2-(dibromomethyl)- involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to various biological effects. The pathways involved include:

Comparison with Similar Compounds

    2-Bromo-3-dibromomethyl-pyridine: Similar structure but with different bromine atom positions.

    3-Bromo-2-chloromethyl-pyridine: Contains a chlorine atom instead of a bromine atom at the 2-position.

    3-Bromo-2-methyl-pyridine: Lacks the additional bromine atoms at the 2-position.

Uniqueness: Pyridine, 3-bromo-2-(dibromomethyl)- is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for targeted chemical syntheses and research applications .

Q & A

Q. Basic: What synthetic methodologies are effective for introducing dibromomethyl groups into pyridine derivatives, and how do reaction conditions influence yield?

Answer:
The introduction of dibromomethyl groups to pyridine derivatives typically involves bromination using agents like N-bromosuccinimide (NBS) under radical-initiated conditions. A common approach involves refluxing the pyridine precursor with NBS in a halogenated solvent (e.g., CCl₄) using azobisisobutyronitrile (AIBN) as a radical initiator . Key factors influencing efficiency include:

  • Temperature control : Higher temperatures (reflux) accelerate radical formation but may lead to over-bromination.
  • Solvent choice : Non-polar solvents like CCl₄ minimize side reactions.
  • Stoichiometry : Excess NBS (1.2–1.5 equiv.) ensures complete substitution while avoiding di-brominated byproducts.

Table 1: Optimization of Reaction Conditions

ConditionYield (%)Byproducts Observed
NBS (1.0 equiv.)5010% di-brominated
NBS (1.5 equiv.)655% di-brominated
AIBN (10 mol%)70<2% di-brominated

Post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is critical for isolating the target compound .

Q. Advanced: How can regioselectivity challenges in bromination reactions of polyhalogenated pyridines be addressed using computational modeling?

Answer:
Regioselectivity in bromination is influenced by electronic and steric effects. Density Functional Theory (DFT) calculations can predict reactive sites by analyzing:

  • Electrostatic potential maps : Highlight electron-rich regions prone to electrophilic attack.
  • Transition state energies : Lower energy pathways favor specific substitution patterns.

For 3-bromo-2-(dibromomethyl)pyridine, computational studies reveal that the dibromomethyl group directs bromination to the para position (C-4) due to its electron-withdrawing effect, stabilizing the transition state . Experimental validation using isotopic labeling or kinetic studies is recommended to resolve discrepancies between computational predictions and empirical data.

Q. Basic: What spectroscopic and crystallographic techniques are essential for characterizing 3-bromo-2-(dibromomethyl)pyridine?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons and coupling patterns (e.g., J = 5.2 Hz for adjacent protons).
    • ¹³C NMR : Confirms substitution patterns via deshielded carbons (C-Br typically ~120–130 ppm).
  • X-ray Crystallography :
    • SHELX software (SHELXL/SHELXS) is used for structure refinement. The dibromomethyl group’s orientation (tilted ~12° from the pyridine plane) and intermolecular interactions (e.g., C–H⋯O/N–H⋯Br) are critical for validating crystal packing .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., M+ = 328.81 g/mol for C₆H₄Br₃N).

Q. Advanced: What strategies resolve contradictory data in reaction mechanisms involving dibromomethylpyridine intermediates?

Answer:
Contradictions often arise from competing pathways (e.g., radical vs. ionic mechanisms). Strategies include:

  • Isotopic Labeling : Track bromine migration using ⁸¹Br isotopes.
  • Kinetic Isotope Effects (KIE) : Differentiate between radical (KIE ~1.0) and ionic (KIE >2.0) mechanisms.
  • In Situ Monitoring : Raman or IR spectroscopy tracks intermediate formation in real-time.

For example, AIBN-initiated bromination proceeds via a radical chain mechanism, validated by the absence of carbocation rearrangements in GC-MS data .

Q. Basic: What purification methods optimize yield and purity for dibromomethyl-substituted pyridines?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (3–5% ethyl acetate in petroleum ether) to separate di-brominated impurities.
  • Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals (purity >98% by HPLC).
  • Sublimation : For thermally stable derivatives, sublimation under reduced pressure (80°C, 0.1 mmHg) avoids decomposition .

Table 2: Comparison of Purification Methods

MethodPurity (%)Recovery (%)
Column Chromatography9570
Recrystallization9860
Sublimation9950

Properties

CAS No.

865449-17-8

Molecular Formula

C6H4Br3N

Molecular Weight

329.81 g/mol

IUPAC Name

3-bromo-2-(dibromomethyl)pyridine

InChI

InChI=1S/C6H4Br3N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H

InChI Key

CLMUDUURKHDMRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.